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molecular formula C10H11NOS B8653195 9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

9-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No. B8653195
M. Wt: 193.27 g/mol
InChI Key: QWTWMGYYZIUSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713471B1

Procedure details

To a solution of 8-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one (2.24 g, 12.6 mmol) and NaN3 (1.64 g, 25.2 mmol) in AcOH (7.6 mL) was added dropwise at 50° C. conc. H2SO4 (1.9 mL). The reaction was maintained at 50° C. for 2 h and poured onto ice chips. The solid was collected by vacuum filtration and dried under vacuum at 23° C. This crude sample was a mixture of starting material, desired product and regioisomeric product with a ratio of 1:11:7 (by 1H NMR). Purification of the crude solid by column silica gel chromatography eluting with 20:1 CHCl3-MeOH provided a mixture 9-methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one and its regioisomer (500 mg, 4:1, by 1H NMR). This sample was used without further purification. 1H NMR (CHCl3, 300 MHz) δ7.22 (t, 1H, J=7.7 Hz), 7.15 (d, 1H, J=7.3 Hz), 6.94 (d, 1H, J=7.4 Hz), 3.39 (t, 2H, J=7.3 Hz), 2.59 (t, 2H, J=7.0 Hz), 2.54 (s, 3H) ppm.
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
7.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[S:10][CH2:9][CH2:8][C:7](=[O:12])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[N-:13]=[N+]=[N-].[Na+].OS(O)(=O)=O>CC(O)=O>[CH3:1][C:2]1[C:11]2[S:10][CH2:9][CH2:8][C:7](=[O:12])[NH:13][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
CC1=CC=CC=2C(CCSC21)=O
Name
Quantity
1.64 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.9 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
7.6 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice chips
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 23° C
ADDITION
Type
ADDITION
Details
a mixture of starting material, desired product and regioisomeric product with a ratio of 1:11:7 (by 1H NMR)
CUSTOM
Type
CUSTOM
Details
Purification of the crude solid by column silica gel chromatography
WASH
Type
WASH
Details
eluting with 20:1 CHCl3-MeOH

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=2NC(CCSC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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